1-(4-Chlorobenzyl)-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile
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Overview
Description
1-[(4-chlorophenyl)methyl]-8-methoxy-4-oxoquinoline-3-carbonitrile is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-chlorophenyl)methyl]-8-methoxy-4-oxoquinoline-3-carbonitrile typically involves multiple steps. One common method starts with the preparation of the intermediate 4-chlorophenylacetonitrile. This intermediate is then subjected to a series of reactions, including methoxylation and cyclization, to form the final quinoline derivative. The reaction conditions often involve the use of strong bases, such as sodium hydroxide, and organic solvents like tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-[(4-chlorophenyl)methyl]-8-methoxy-4-oxoquinoline-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.
Substitution: Halogenation and alkylation reactions can introduce different substituents on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
1-[(4-chlorophenyl)methyl]-8-methoxy-4-oxoquinoline-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(4-chlorophenyl)methyl]-8-methoxy-4-oxoquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Clocinizine: An antihistamine with a similar quinoline structure.
Chlorcyclizine: Another antihistamine with structural similarities.
Levocetirizine: A piperazine derivative with antihistamine properties.
Uniqueness
1-[(4-chlorophenyl)methyl]-8-methoxy-4-oxoquinoline-3-carbonitrile stands out due to its unique combination of a quinoline core with a chlorophenyl and methoxy substituent.
Properties
Molecular Formula |
C18H13ClN2O2 |
---|---|
Molecular Weight |
324.8 g/mol |
IUPAC Name |
1-[(4-chlorophenyl)methyl]-8-methoxy-4-oxoquinoline-3-carbonitrile |
InChI |
InChI=1S/C18H13ClN2O2/c1-23-16-4-2-3-15-17(16)21(11-13(9-20)18(15)22)10-12-5-7-14(19)8-6-12/h2-8,11H,10H2,1H3 |
InChI Key |
FSEVZBRLOZMTES-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1N(C=C(C2=O)C#N)CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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